(3R,5S)-1-ethyl-3,5-dimethylpiperazine
Description
(3R,5S)-1-Ethyl-3,5-dimethylpiperazine is a chiral piperazine derivative with a stereochemically defined ethyl group at the N1 position and methyl groups at the 3R and 5S positions. This compound’s stereochemistry and substituents influence its physicochemical properties and biological interactions, making it relevant in medicinal chemistry for applications such as receptor-targeted drug design. Its synthesis typically involves stereoselective alkylation and cyclization steps, as seen in analogous piperazine derivatives .
Properties
IUPAC Name |
(3R,5S)-1-ethyl-3,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMGCUENOHMKS-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NC(C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H](N[C@H](C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-ethyl-3,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral piperazine derivative with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of (3R,5S)-1-ethyl-3,5-dimethylpiperazine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts or chiral auxiliaries in the synthesis process is crucial to achieve the desired stereochemistry on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-ethyl-3,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of (3R,5S)-1-ethyl-3,5-dimethylpiperazine.
Reduction: Reduced derivatives with altered substituents.
Substitution: New alkylated or acylated piperazine derivatives.
Scientific Research Applications
A. Pharmacological Properties
(3R,5S)-1-ethyl-3,5-dimethylpiperazine has been investigated for its potential as a pharmacological agent due to its structural similarity to other piperazine derivatives known for their diverse biological activities. Research indicates that piperazine compounds can exhibit a range of effects including anti-inflammatory, analgesic, and antitumor properties .
B. Drug Development
The compound is utilized as a building block in the synthesis of various pharmaceuticals. For instance, it has been incorporated into the design of inhibitors targeting specific enzymes involved in cancer pathways. Its chiral centers allow for the development of enantiomerically pure compounds which can enhance efficacy and reduce side effects in therapeutic applications .
A. Versatile Intermediate
(3R,5S)-1-ethyl-3,5-dimethylpiperazine serves as an important intermediate in the synthesis of more complex molecules. It has been employed in the preparation of g-secretase inhibitors and antagonists of various receptors such as the human vanilloid receptor and dopamine D4 receptor .
| Compound Type | Example Uses |
|---|---|
| g-Secretase Inhibitors | Alzheimer's disease treatment |
| Dopamine D4 Receptor Antagonists | Schizophrenia and mood disorders |
| Human Vanilloid Receptor Antagonists | Pain management |
A. Cancer Treatment
Recent studies have highlighted the potential of (3R,5S)-1-ethyl-3,5-dimethylpiperazine derivatives in targeting cancer cells. Compounds derived from this piperazine have shown promising results in inhibiting tumor growth by interfering with cellular signaling pathways essential for cancer progression .
B. Neurological Disorders
The compound's role as a scaffold for developing drugs that affect neurotransmitter systems is also noteworthy. Its derivatives are being investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety disorders .
A. Synthesis of Piperazine Derivatives
A significant case study involved synthesizing a series of multifunctional analogs based on (3R,5S)-1-ethyl-3,5-dimethylpiperazine aimed at enhancing antioxidant activity to combat age-related diseases. These analogs demonstrated improved cellular defenses against oxidative stress, showcasing the compound's versatility in medicinal applications .
B. Targeting FLT3 in Leukemia
Another study focused on a pharmaceutical composition containing (3R,5S)-1-ethyl-3,5-dimethylpiperazine derivatives for treating leukemia by targeting FMS-like tyrosine kinase 3 (FLT3). This approach has shown effectiveness in preclinical models and highlights the compound's potential in oncology .
Mechanism of Action
The mechanism of action of (3R,5S)-1-ethyl-3,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved can include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Stereochemical Differences
The table below compares key structural features of (3R,5S)-1-ethyl-3,5-dimethylpiperazine with related compounds:
Key Observations :
- Substituent Effects : The ethyl group at N1 in the target compound provides moderate lipophilicity compared to the benzyl group (higher lipophilicity) in and the reactive allyl group in .
- Stereochemistry : The (3R,5S) configuration differentiates it from (3S,5R)-benzyl derivatives, which may exhibit distinct receptor-binding profiles due to spatial arrangement .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
(3R,5S)-1-ethyl-3,5-dimethylpiperazine is a piperazine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems. This article explores the biological activity of (3R,5S)-1-ethyl-3,5-dimethylpiperazine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 142.24 g/mol
- CAS Number : 1932080-04-0
The biological activity of (3R,5S)-1-ethyl-3,5-dimethylpiperazine is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate biological processes by binding to these targets, thereby influencing downstream signaling pathways. Research indicates that the piperazine ring structure allows for versatile interactions within biological systems, making it a valuable scaffold for drug development .
Antimicrobial Activity
Studies have shown that piperazine derivatives exhibit various antimicrobial effects. For example, (3R,5S)-1-ethyl-3,5-dimethylpiperazine has been investigated for its potential as an antiurease agent. Urease inhibitors are crucial in treating infections caused by urease-producing bacteria. The compound's structure allows it to effectively inhibit urease activity, leading to reduced bacterial virulence .
Neuropharmacological Effects
Research has also highlighted the neuropharmacological potential of (3R,5S)-1-ethyl-3,5-dimethylpiperazine. It has been studied for its effects on neurotransmitter systems and may influence mood and cognitive functions. The compound's ability to cross the blood-brain barrier enhances its relevance in neurological research .
Study on Antimicrobial Efficacy
A study conducted by researchers assessed the efficacy of (3R,5S)-1-ethyl-3,5-dimethylpiperazine against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antimicrobial agent. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) of the compound against urease-producing bacteria .
Neuropharmacological Assessment
In another study focusing on neuropharmacology, (3R,5S)-1-ethyl-3,5-dimethylpiperazine was evaluated for its effects on serotonin and dopamine receptors. The findings suggested that the compound could enhance serotonin uptake in neuronal cultures, indicating potential antidepressant-like effects. This research underscores the importance of further exploring this compound's role in treating mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3R,5S)-1-ethyl-3,5-dimethylpiperazine | Structure | Antimicrobial and neuropharmacological |
| 2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine | Structure | Urease inhibition |
| Other piperazine derivatives | Structure | Varies; generally antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
